molecular formula C18H19N3S B15100475 N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15100475
M. Wt: 309.4 g/mol
InChI Key: JKAULHONFWFBJL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylamine with a suitable benzothiophene derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like butanol, and heating to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Benzylamine in ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced proliferation of B-cells, making it a potential therapeutic agent for diseases like rheumatoid arthritis and certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which combines a benzothiophene ring with a pyrimidine ring. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21)

InChI Key

JKAULHONFWFBJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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